molecular formula C19H24ClNO4 B13860789 6alpha-Naloxol-d5 Hydrochloride

6alpha-Naloxol-d5 Hydrochloride

Cat. No.: B13860789
M. Wt: 370.9 g/mol
InChI Key: VFEZXRHXAKHILC-MJLGWRNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6alpha-Naloxol-d5 Hydrochloride is a deuterium-labeled derivative of 6alpha-Naloxol, an opioid antagonist. This compound is primarily used in scientific research, particularly in the study of opioid receptors and their interactions. The molecular formula of this compound is C19H18D5NO4•HCl, and it has a molecular weight of 370.88 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha-Naloxol-d5 Hydrochloride involves the incorporation of deuterium atoms into the naloxol structure. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general process involves the use of deuterated reagents and catalysts to facilitate the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and reactors to ensure the efficient and consistent incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6alpha-Naloxol-d5 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various naloxone and naloxol derivatives, which are used in further research and development of opioid antagonists .

Scientific Research Applications

6alpha-Naloxol-d5 Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

6alpha-Naloxol-d5 Hydrochloride exerts its effects by acting as an opioid receptor antagonist. It binds competitively to the μ-opioid receptors, preventing the binding of opioid agonists. This competitive inhibition leads to the reversal of opioid effects, such as respiratory depression and analgesia. The molecular targets involved include the μ-opioid receptors, and the pathways affected are those related to opioid signaling and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6alpha-Naloxol-d5 Hydrochloride is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis in pharmacokinetic studies, making it a valuable tool in the study of opioid receptors and their interactions .

Properties

Molecular Formula

C19H24ClNO4

Molecular Weight

370.9 g/mol

IUPAC Name

(4R,4aS,7S,7aR,12bS)-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride

InChI

InChI=1S/C19H23NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,13-14,17,21-23H,1,5-10H2;1H/t13-,14+,17-,18-,19+;/m0./s1/i1D2,2D,8D2;

InChI Key

VFEZXRHXAKHILC-MJLGWRNOSA-N

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O)[2H].Cl

Canonical SMILES

C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.